molecular formula C7H10O3 B1583139 endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid CAS No. 38263-56-8

endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid

Cat. No. B1583139
CAS RN: 38263-56-8
M. Wt: 142.15 g/mol
InChI Key: UYLYISCHTFVYHN-KVQBGUIXSA-N
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Description

Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a unique chemical compound with the empirical formula C7H10O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis .


Molecular Structure Analysis

The molecular structure of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid contains a total of 21 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 2 Oxolane(s) .


Chemical Reactions Analysis

The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid include a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 7-Oxabicyclo[2.2.1]heptane and its derivatives are synthesized through several routes, the most common being the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
  • Methods of Application : The synthesis involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . There are also several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .
  • Results or Outcomes : The synthesis results in a wide chemodiversity in a highly stereoselective manner .

Use as a Potential Antitumor Agent

  • Scientific Field : Medical and Pharmaceutical Research
  • Summary of Application : exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride acts as a potential antitumor agent .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Use in the Synthesis of 4,4-dialkyl-2-butenolides

  • Scientific Field : Organic Chemistry
  • Summary of Application : exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is used as an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides .
  • Methods of Application : The synthesis is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Use in Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . 2-Methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .
  • Methods of Application : The synthesis is based on oxa ring openings for unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives . For 2-methylidene-7-oxanorbornane, it’s used in radical-induced alkene polymerizations .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Use in Actinide Extraction

  • Scientific Field : Nuclear Chemistry
  • Summary of Application : A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized, and their extraction behavior for trivalent and tetravalent actinides in HNO3 medium was studied .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : Amongst the diamides, N,N-bis-2-ethylhexyl substituted diamide showed the best results for actinide extraction .

Use in Asymmetric Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYISCHTFVYHN-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid

CAS RN

38263-55-7, 38263-56-8
Record name 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Reactant of Route 2
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Reactant of Route 3
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Reactant of Route 4
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Reactant of Route 5
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Reactant of Route 6
endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid

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